

An In-depth Technical Guide to the Aqueous Solution Chemistry of Aluminum Nitrate

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Compound of Interest

Compound Name: Aluminum nitrate

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This technical guide provides a comprehensive overview of the core principles governing the behavior of **aluminum nitrate** in aqueous solutions. Understanding the dissolution, hydrolysis, and speciation of the aluminum ion is critical for its application in various fields, including catalyst development, water treatment, and particularly in the pharmaceutical industry, where aluminum compounds are utilized as vaccine adjuvants, astringents, and antacids.[1][2][3][4] This document details the complex equilibria, presents key quantitative data, outlines standard experimental protocols for characterization, and visualizes the fundamental chemical pathways.

Core Physicochemical Properties and Dissolution

Aluminum nitrate is a white, water-soluble salt that most commonly exists as the crystalline nonahydrate, $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$. [5] It is a strong oxidizing agent and is highly hygroscopic, readily absorbing moisture from the air. [4][6] Upon dissolution in water, it completely dissociates into the aluminum cation (Al^{3+}) and three nitrate anions (NO_3^-). [6]

The balanced chemical equation for dissolution is: $\text{Al}(\text{NO}_3)_3(\text{s}) + 6\text{H}_2\text{O}(\text{l}) \rightarrow [\text{Al}(\text{H}_2\text{O})_6]^{3+}(\text{aq}) + 3\text{NO}_3^-(\text{aq})$

In solution, the small, highly charged Al^{3+} cation is not a free ion; it coordinates with six water molecules to form the stable hexaaquaaluminum(III) complex ion, $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$. [7] This hydrated complex is the primary starting species for the subsequent hydrolysis reactions that define the aqueous chemistry of aluminum.

Quantitative Data Summary

For ease of comparison, the fundamental properties, solubility, and critical hydrolysis constants for aqueous aluminum are summarized in the following tables.

Table 1: Physical and Chemical Properties of **Aluminum Nitrate**

Property	Value
Chemical Formula	$\text{Al}(\text{NO}_3)_3$ (anhydrous) $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ (nonahydrate)
Molar Mass	212.996 g/mol (anhydrous) 375.134 g/mol (nonahydrate)[5][8]
Appearance	White, crystalline, hygroscopic solid[5][8]
Melting Point	73.9 °C (nonahydrate)[5][8]
Boiling Point	150 °C (decomposes) (nonahydrate)[5]
Acidity (0.1 M solution)	pH \approx 3.0

Table 2: Solubility of **Aluminum Nitrate** in Various Solvents

Solvent	Temperature (°C)	Solubility (g / 100 mL)
Water	20	73.9[5]
Water	100	160[8]
Methanol	Ambient	14.45[8]
Ethanol	Ambient	8.63[8]
Ethylene Glycol	Ambient	18.32[8]

Table 3: Hydrolysis Equilibria of the Aqueous Al^{3+} Ion at 25 °C

This table presents the equilibrium reactions for the formation of various monomeric and polymeric aluminum hydroxo species. The equilibrium constant ($\log_{10}K$) values are provided

from established chemical thermodynamic databases.[9]

Reaction	log ₁₀ K (at infinite dilution)[9]
$\text{Al}^{3+} + \text{H}_2\text{O} \rightleftharpoons [\text{Al}(\text{OH})]^{2+} + \text{H}^+$	-4.98 ± 0.02
$\text{Al}^{3+} + 2\text{H}_2\text{O} \rightleftharpoons [\text{Al}(\text{OH})_2]^+ + 2\text{H}^+$	-10.63 ± 0.09
$\text{Al}^{3+} + 3\text{H}_2\text{O} \rightleftharpoons \text{Al}(\text{OH})_3(\text{aq}) + 3\text{H}^+$	-15.99 ± 0.23
$\text{Al}^{3+} + 4\text{H}_2\text{O} \rightleftharpoons [\text{Al}(\text{OH})_4]^- + 4\text{H}^+$	-22.91 ± 0.10
$2\text{Al}^{3+} + 2\text{H}_2\text{O} \rightleftharpoons [\text{Al}_2(\text{OH})_2]^{4+} + 2\text{H}^+$	-7.62 ± 0.11
$3\text{Al}^{3+} + 4\text{H}_2\text{O} \rightleftharpoons [\text{Al}_3(\text{OH})_4]^{5+} + 4\text{H}^+$	-13.90 ± 0.12
$13\text{Al}^{3+} + 32\text{H}_2\text{O} \rightleftharpoons [\text{Al}_{13}\text{O}_4(\text{OH})_{24}]^{7+} + 32\text{H}^+$	-100.03 ± 0.09

The Chemistry of Aluminum Hydrolysis and Speciation

The acidity of an **aluminum nitrate** solution is a direct consequence of the hydrolysis of the $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ ion. The high positive charge of the central aluminum ion polarizes the O-H bonds of the coordinated water molecules, facilitating the release of a proton (H^+) and lowering the solution's pH.[7] This process occurs in a stepwise manner and is highly dependent on pH, aluminum concentration, and temperature.

3.1 Monomeric and Oligomeric Species

At low pH (typically < 4), the dominant species is the hexaaqua ion, $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$. As the pH increases, a series of deprotonation reactions occur, leading to the formation of monomeric hydroxo-complexes:

- $[\text{Al}(\text{H}_2\text{O})_6]^{3+} + \text{H}_2\text{O} \rightleftharpoons [\text{Al}(\text{OH})(\text{H}_2\text{O})_5]^{2+} + \text{H}_3\text{O}^+$
- $[\text{Al}(\text{OH})(\text{H}_2\text{O})_5]^{2+} + \text{H}_2\text{O} \rightleftharpoons [\text{Al}(\text{OH})_2(\text{H}_2\text{O})_4]^+ + \text{H}_3\text{O}^+$

These monomeric species can then condense to form small polymers (oligomers), such as the dimer $[\text{Al}_2(\text{OH})_2(\text{H}_2\text{O})_8]^{4+}$ and the trimer $[\text{Al}_3(\text{OH})_4(\text{H}_2\text{O})_{10}]^{5+}$. [10][11]

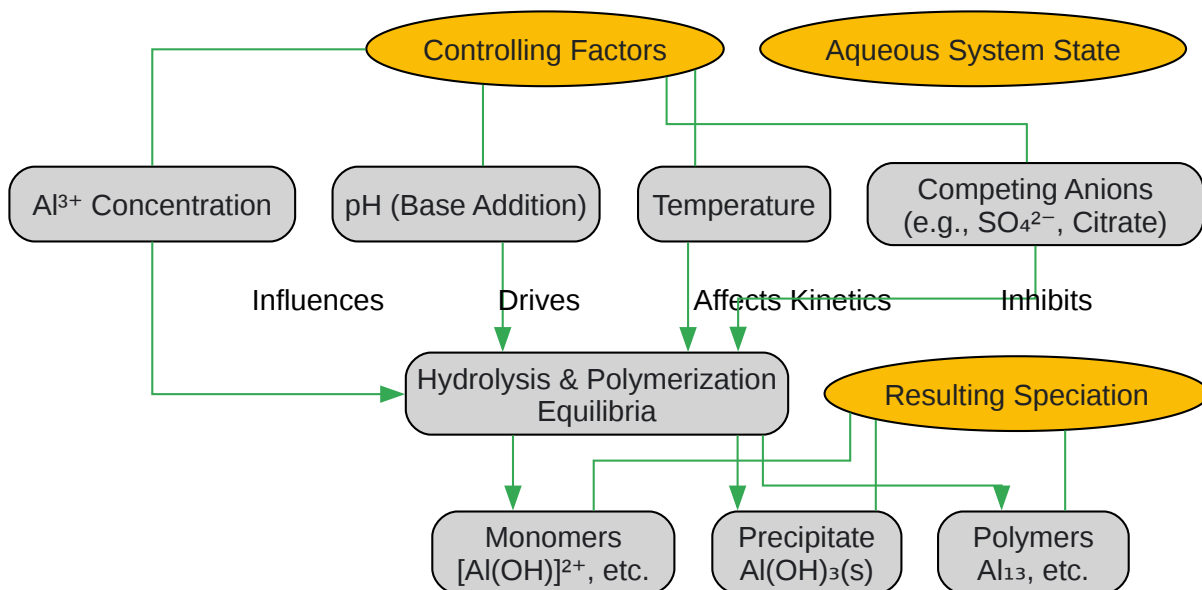
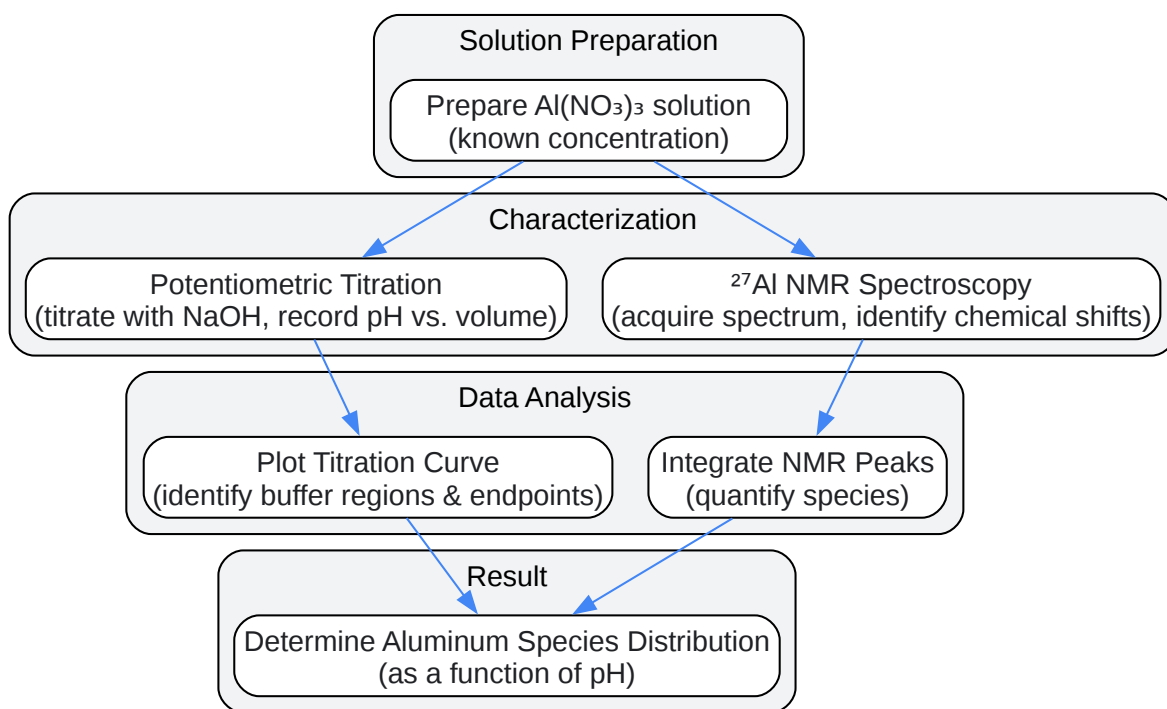
3.2 Formation of Polymeric Aluminum and the Keggin Ion

With a further increase in pH (typically in the range of 4.5 to 5.5), a rapid polymerization process occurs, leading to the formation of larger, more complex polycations.^{[7][12]} The most significant and well-characterized of these is the ϵ -Keggin ion, $[\text{AlO}_4\text{Al}_{12}(\text{OH})_{24}(\text{H}_2\text{O})_{12}]^{7+}$, commonly abbreviated as Al_{13} .^[10]

The Al_{13} polycation has a unique cage-like structure, consisting of a central, tetrahedrally coordinated aluminum atom (AlO_4) surrounded by 12 octahedrally coordinated aluminum atoms (AlO_6).^[11] The formation of Al_{13} is a key intermediate step before the precipitation of solid aluminum hydroxide. Its controlled generation is crucial in applications like water treatment and the synthesis of pillared clays.^{[10][12]}

3.3 Precipitation of Aluminum Hydroxide

As the pH rises above approximately 5.5-6.0, the solubility limit of aluminum is exceeded, and the polymeric species aggregate and precipitate out of solution as amorphous aluminum hydroxide, $\text{Al}(\text{OH})_3(\text{s})$.^{[7][12]} At very high pH (typically > 8), this precipitate can redissolve to form the soluble tetrahydroxoaluminate anion, $[\text{Al}(\text{OH})_4]^-$.^[13]



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